molecular formula C14H26O3 B12285378 8,10-Dodecadien-1-ol, acetate, (8Z,10E)-

8,10-Dodecadien-1-ol, acetate, (8Z,10E)-

Cat. No.: B12285378
M. Wt: 242.35 g/mol
InChI Key: FMQOOCAIVFQKQY-MYGSIZLJSA-N
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Description

8,10-Dodecadien-1-ol, acetate, (8Z,10E)- is an organic compound with the molecular formula C14H24O2. It is a type of acetate ester derived from 8,10-dodecadien-1-ol. This compound is known for its role as a sex pheromone in certain insect species, particularly in the codling moth (Laspeyresia pomonella) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10-Dodecadien-1-ol, acetate, (8Z,10E)- typically involves the esterification of 8,10-dodecadien-1-ol with acetic acid. One common method includes the reaction of methyl (E,E)-8,10-dodecadienoate with p-toluene sulfonylhydrazine in a mixed solvent of DMF and sulfolane, followed by the addition of p-toluenesulfonic acid and sodium cyanoborohydride . The reaction mixture is then heated, cooled, diluted with water, and extracted with cyclohexane. The cyclohexane solution is washed, dried, and concentrated to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8,10-Dodecadien-1-ol, acetate, (8Z,10E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can regenerate the alcohol from the ester .

Scientific Research Applications

8,10-Dodecadien-1-ol, acetate, (8Z,10E)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,10-Dodecadien-1-ol, acetate, (8Z,10E)- involves its interaction with specific olfactory receptors in insects. These receptors are part of the molecular pathways that mediate pheromone detection and subsequent behavioral responses. The compound binds to these receptors, triggering a signal transduction cascade that leads to attraction or other behavioral changes in the target insect species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,10-Dodecadien-1-ol, acetate, (8Z,10E)- is unique due to its specific double bond configuration (8Z,10E), which is crucial for its biological activity as a sex pheromone. This configuration distinguishes it from other similar compounds and determines its effectiveness in attracting specific insect species .

Properties

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

acetic acid;(8Z,10E)-dodeca-8,10-dien-1-ol

InChI

InChI=1S/C12H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-5,13H,6-12H2,1H3;1H3,(H,3,4)/b3-2+,5-4-;

InChI Key

FMQOOCAIVFQKQY-MYGSIZLJSA-N

Isomeric SMILES

C/C=C/C=C\CCCCCCCO.CC(=O)O

Canonical SMILES

CC=CC=CCCCCCCCO.CC(=O)O

Origin of Product

United States

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